3-Chloro-2-methyl-6-nitrophenol

Description

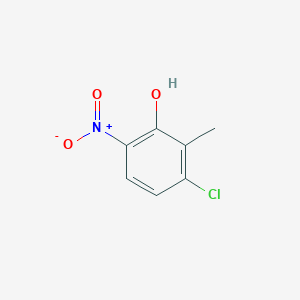

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-6-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIHQZQXLANCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Substituted Phenols Relevant to 3-Chloro-2-methyl-6-nitrophenol

Traditional methods for synthesizing substituted phenols often involve electrophilic aromatic substitution reactions on a phenol (B47542) or cresol (B1669610) backbone. The order of these reactions is critical in determining the final product.

A plausible route to this compound is the nitration of a pre-existing chlorinated cresol. For instance, the nitration of 4-chloro-2-methylphenol (B52076) is a known reaction. However, this reaction typically yields 4-chloro-2-methyl-6-nitrophenol (B157164), an isomer of the target compound. google.com This outcome is dictated by the directing effects of the hydroxyl, methyl, and chloro substituents. The hydroxyl and methyl groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The position of nitration is a result of the combined influence of these groups.

Similarly, the nitration of o-cresol (B1677501) (2-methylphenol) yields a mixture of 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol, with the latter often being the major product. Subsequent chlorination of 2-methyl-6-nitrophenol would then be required to obtain the target molecule.

The nitration of phenols can be carried out using various nitrating agents, including nitric acid in the presence of sulfuric acid, or metal nitrates. ijcce.ac.irlibretexts.org The choice of nitrating agent and reaction conditions can influence the regioselectivity of the reaction. For example, nitration of phenol with nitric acid in aqueous sulfuric acid can lead to varying ortho to para product ratios depending on the acid concentration. rsc.org

Table 1: Nitration of Substituted Phenols

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| 4-Chloro-2-methylphenol | Nitric Acid | 4-Chloro-2-methyl-6-nitrophenol | google.com |

| o-Cresol | Nitric Acid/Sulfuric Acid | 2-Methyl-4-nitrophenol, 2-Methyl-6-nitrophenol | |

| Phenol | Nitric Acid/Sulfuric Acid | o-Nitrophenol, p-Nitrophenol | rsc.org |

| p-Cresol | Nitric Acid/Sulfuric Acid | 4-Methyl-2-nitrophenol | rsc.org |

Regioselective chlorination is another critical step that could be employed in the synthesis of this compound. If starting with 2-methyl-6-nitrophenol, a chlorination step is necessary. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The nitro group is a strong deactivating group and directs to the meta position. In 2-methyl-6-nitrophenol, the positions ortho and para to the hydroxyl group are C4 and C6 (already substituted). The position meta to the nitro group is C4. Therefore, chlorination would be expected to occur at the C4 position, leading to 4-chloro-2-methyl-6-nitrophenol, not the desired 3-chloro isomer.

Achieving chlorination at the C3 position would require overcoming the strong directing effects of the existing substituents. Specialized chlorinating agents and catalysts are often required for such regioselective control. acs.orgacs.org

Due to the challenges in controlling regioselectivity in single-step electrophilic substitution reactions, multi-step synthetic sequences are often necessary for the preparation of polysubstituted phenols. nih.govlibretexts.orgelsevierpure.compressbooks.pubyoutube.com A potential multi-step route to this compound could involve:

Starting with a simpler, appropriately substituted precursor. For example, one could start with 2-chloro-6-methylaniline.

Nitration of the aniline (B41778) derivative. The amino group is a strong ortho-, para-director.

Diazotization of the resulting nitroaniline followed by hydrolysis. This sequence would convert the amino group into a hydroxyl group.

Another strategy involves the use of protecting groups to block certain positions on the aromatic ring, thereby directing subsequent substitution reactions to the desired positions. After the desired substitutions are complete, the protecting group can be removed.

Advanced Synthetic Techniques and Control of Regioselectivity

Modern synthetic chemistry offers advanced techniques to control regioselectivity in electrophilic aromatic substitution reactions, which are highly relevant to the synthesis of complex molecules like this compound.

The use of sulfuryl chloride (SO2Cl2) in the presence of specific catalysts has emerged as a powerful tool for the regioselective chlorination of phenols. google.comacs.org Various catalysts, including elemental sulfur, sulfur-containing compounds, and Lewis acids, can be employed to direct the chlorination to either the ortho or para position relative to the hydroxyl group. researchgate.netcardiff.ac.uk For instance, certain catalysts can enhance para-selectivity in the chlorination of cresols. cardiff.ac.uk The choice of catalyst and solvent system is crucial in tuning the reactivity and selectivity of the chlorination reaction. nih.gov

Table 2: Catalyst-Mediated Chlorination of Phenols

| Phenol Substrate | Chlorinating Agent | Catalyst | Predominant Isomer | Reference |

|---|---|---|---|---|

| o-Cresol | Sulfuryl Chloride | Poly(alkylene sulfide)s / Lewis Acid | 4-Chloro-o-cresol | cardiff.ac.uk |

| Phenol | Sulfuryl Chloride | H+, Al3+, Na+, K+-L zeolite | p-Chlorophenol | researchgate.net |

| Phenol | Sulfuryl Chloride | t-Butylaminomethyl polystyrene | o-Chlorophenol | researchgate.net |

| Phenol | N-Chlorosuccinimide | Nagasawa's bis-thiourea | o-Chlorophenol | nih.gov |

Controlling the conditions of nitration reactions is essential to minimize the formation of unwanted byproducts and improve the yield of the desired regioisomer. Traditional nitration with mixed acids can be harsh and lead to over-nitration or oxidation of the substrate. libretexts.orgfrontiersin.org

Milder nitrating agents and conditions have been developed to address these issues. These include the use of metal nitrates in various solvents, which can offer higher selectivity. ijcce.ac.ir For example, the nitration of 4-chlorophenol (B41353) with copper(II) nitrate (B79036) can selectively produce 4-chloro-2-nitrophenol (B165678) or 4-chloro-2,6-dinitrophenol (B1616662) depending on the reaction conditions. ijcce.ac.ir Heterogeneous nitration systems, such as using a solid acid catalyst with a nitrate salt, can also provide milder reaction conditions and easier product isolation. nih.gov The choice of solvent can also play a significant role in directing the outcome of nitration reactions.

Furthermore, studies on the nitration of cresols have shown that isomer ratios can be influenced by factors such as the concentration of nitric acid and the reaction temperature. core.ac.uk Careful optimization of these parameters is key to achieving the desired nitrated product with high purity.

Functional Group Interconversions for Chloronitrophenol Synthesis

The synthesis of chloronitrophenols can be achieved through various pathways that hinge on the principle of functional group interconversion. These transformations are fundamental in creating the desired substitution pattern on the aromatic ring. fiveable.me Common strategies involve the introduction of nitro and chloro groups onto a phenol or cresol precursor through electrophilic substitution or nucleophilic substitution reactions.

One primary method involves the direct nitration of a chlorinated phenol precursor. For instance, the nitration of a compound like 3-chloro-2-methylphenol (B1584042) would be a direct route. The hydroxyl group on the phenol ring is a strong activating group and an ortho-, para-director. Therefore, the nitration would likely yield a mixture of isomers, including the desired this compound. The reaction typically uses nitric acid in the presence of a sulfuric acid catalyst. wpmucdn.comukessays.com

Another key FGI strategy is the transformation of other functional groups into the required chloro or nitro moieties. For example, a hydroxyl group can be converted into a halogen. vanderbilt.edu While less direct for this specific synthesis, it highlights the versatility of FGI. More relevant is the hydrolysis of a corresponding halonitro aromatic compound, such as a dichloronitro-toluene derivative, to introduce the phenol's hydroxyl group. google.com

A summary of potential FGI strategies for synthesizing chloronitrophenols is presented below.

| Starting Material Type | Functional Group Interconversion | Reagents | Description |

| Substituted Phenol | Electrophilic Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Introduction of a nitro group onto the aromatic ring of a chlorinated phenol. The position is directed by existing substituents. wpmucdn.comukessays.com |

| Halonitro Aromatic | Nucleophilic Hydrolysis | Sodium Hydroxide (NaOH) followed by Acidification | Replacement of a halogen atom with a hydroxyl group to form the phenol. google.com |

| Chlorinated Alkylbenzene | Chlorination and Nitration followed by Hydrolysis | Chlorine (Cl₂), Nitric Acid (HNO₃), Acid | A multi-step process where an alkylbenzene is first chlorinated and nitrated, followed by hydrolysis to yield the nitrophenol. google.com |

| Substituted Phenol | Halogenation | Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅) | Introduction of a chlorine atom onto the phenol ring. This can be a step prior to nitration. vanderbilt.edu |

Byproduct Characterization and Separation Strategies in Nitrophenol Synthesis

The synthesis of nitrophenols, including this compound, is often accompanied by the formation of various byproducts. The nature and quantity of these byproducts depend significantly on reaction conditions such as temperature, reaction time, and reagent concentrations. paspk.org

Common byproducts in the nitration of phenols include positional isomers. For example, in the nitration of a phenol, both ortho- and para-nitrophenols are typically formed. ukessays.com In the case of 3-Chloro-2-methylphenol, nitration could potentially occur at different positions on the ring, leading to isomeric chloronitrophenols. Furthermore, under harsh conditions with excess nitric acid, over-nitration can occur, leading to the formation of dinitro or trinitro derivatives like 2,4-dinitrophenol (B41442) or 2,4,6-trinitrophenol (picric acid). paspk.org Other potential byproducts can include tar-like materials and colored species such as azo or azoxy compounds. google.comyoutube.com

Effective characterization and separation of the desired product from these byproducts are crucial for obtaining a pure compound. A variety of analytical and purification techniques are employed for this purpose.

Characterization Techniques:

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a reaction and identify the number of components in the product mixture. wpmucdn.com

High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis to determine the purity of the product and the relative amounts of byproducts. paspk.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, allowing for the definitive identification of the desired isomer and the characterization of byproduct structures. wpmucdn.comukessays.com

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the product and byproducts. ukessays.com

Separation Strategies: The separation of nitrophenol isomers and other byproducts can be challenging due to their similar chemical properties. However, differences in polarity and volatility can be exploited.

| Separation Technique | Principle of Separation | Application in Nitrophenol Synthesis |

| Column Chromatography | Adsorption/Partitioning | Highly effective for separating isomers with different polarities, such as ortho- and para-nitrophenols. The mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and components are eluted with a mobile phase. wpmucdn.com |

| Crystallization/Recrystallization | Differential Solubility | The crude product is dissolved in a suitable solvent and allowed to cool, causing the less soluble desired product to crystallize out, leaving more soluble impurities in the solution. google.comyoutube.com |

| Steam Distillation | Volatility | Often used to separate volatile ortho-nitrophenol from the less volatile para-nitrophenol isomer. youtube.com |

| Solvent Extraction | Differential Solubility in Immiscible Liquids | Used to separate the organic products from the aqueous reaction mixture and can also help in the initial purification stages. researchgate.net |

| Filtration/Centrifugation | Solid/Liquid Separation | Standard techniques used to isolate the crystallized solid product from the liquid phase. google.com |

By carefully controlling the reaction conditions and employing a combination of these characterization and separation techniques, it is possible to isolate this compound in high purity.

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the aromatic ring in 3-Chloro-2-methyl-6-nitrophenol is dictated by the electronic properties of its substituents: the hydroxyl (-OH), chloro (-Cl), methyl (-CH₃), and nitro (-NO₂) groups. In electrophilic aromatic substitution (EAS) , the benzene (B151609) ring acts as a nucleophile. youtube.comyoutube.com The hydroxyl and methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the chloro and nitro groups are deactivating, electron-withdrawing groups. shaalaa.comyoutube.com The nitro group is a meta-director, while the chloro group is an ortho-, para-director.

In nucleophilic aromatic substitution (NAS) , the aromatic ring behaves as an electrophile. youtube.comyoutube.com This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, often called a Meisenheimer complex. libretexts.orglibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the ring towards nucleophilic attack. shaalaa.comlibretexts.org In this compound, the nitro group is ortho to the chloro group, making the chloro atom a potential leaving group for NAS reactions.

Influence of Halogen and Nitro Group Substituents on Aromatic Reactivity

The presence of both a halogen and a nitro group significantly impacts the aromatic reactivity of this compound.

Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic attack by reducing its electron density. shaalaa.comyoutube.com However, it strongly activates the ring for nucleophilic aromatic substitution, especially when located at the ortho or para position relative to a leaving group like a halogen. shaalaa.comlibretexts.org This activation stems from the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Halogen (Chloro, -Cl): The chloro group exhibits a dual electronic effect. It is an electron-withdrawing group via the inductive effect, which deactivates the ring towards EAS. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. byjus.com In the context of NAS, the electron-withdrawing nature of the halogen at the para position can enhance the reactivity at the ortho position towards nucleophilic attack. nih.gov The rate of reaction for ortho-haloanilides in certain cyclization reactions follows the order I > Br > Cl, suggesting that oxidative addition can be the rate-determining step. organic-chemistry.org

The combined effect of the nitro and chloro groups in this compound renders the aromatic ring highly susceptible to nucleophilic attack at the carbon bearing the chlorine atom.

Mechanistic Investigations of Synthetic Transformations

The synthetic transformations involving this compound and related compounds often proceed through well-defined mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The mechanism for NAS reactions on activated aryl halides, such as those with nitro group activation, is generally accepted to be a two-step addition-elimination process. libretexts.orglibretexts.org The first step involves the attack of a nucleophile on the carbon atom attached to the leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.orglibretexts.org The second, faster step involves the departure of the leaving group, which restores the aromaticity of the ring. masterorganicchemistry.com For some systems, particularly with highly reactive nucleophiles, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. nih.gov

Reduction of the Nitro Group: The reduction of aromatic nitro compounds can proceed through different pathways depending on the reducing agent and reaction conditions. A common pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino intermediate, and finally to the amino group. unimi.it This stepwise reduction allows for the isolation of intermediate products under controlled conditions.

Derivatization Reactions and Functional Group Transformations

The functional groups present in this compound allow for a variety of derivatization reactions, leading to the synthesis of diverse molecular structures.

Reduction of the Nitro Group to Amino Phenols and Subsequent Reactions

The reduction of the nitro group in nitrophenols is a key transformation that opens up pathways to a wide range of derivatives. Various reducing agents can be employed for this purpose, including metals in acidic media (e.g., Sn/HCl), catalytic hydrogenation (e.g., Pd/C), and other systems like iron powder in ammonium (B1175870) chloride solution. unimi.itscispace.comacs.org The resulting aminophenol, 2-amino-3-chloro-6-methylphenol, is a versatile intermediate. For instance, 2-amino-4-chloro-5-nitrophenol (B145731) can be acylated to form pivalate (B1233124) derivatives. google.com

The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using specific reagents like methylhydrazine in the absence of a catalyst. organic-chemistry.org These hydroxylamino intermediates can undergo further reactions, such as enzymatic rearrangements. nih.gov

Cyclization Reactions to Form Nitrogen-Containing Heterocyclic Derivatives

The amino phenols derived from the reduction of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzoxazoles: A common method for synthesizing benzoxazoles involves the condensation of o-aminophenols with carboxylic acids, aldehydes, or other carbonyl compounds. organic-chemistry.orgnih.gov The reaction of 2-aminophenols with aldehydes, for example, can be catalyzed by various agents, including samarium triflate and magnetic nanoparticle-supported ionic liquids, sometimes under microwave or ultrasound irradiation to improve yields and reaction times. organic-chemistry.orgnih.gov The synthesis can also be achieved through the cyclization of phenolic Schiff bases. mdpi.com

Azetidinones and Thiazinanones: While specific examples starting directly from this compound are not prevalent in the searched literature, the general synthetic strategies for these heterocycles often involve the reaction of imines (Schiff bases) with ketenes or related reagents for azetidinone formation, and the reaction of amino-thiols with appropriate building blocks for thiazinanone synthesis. The amino and phenol (B47542) functionalities of the reduced starting material could be adapted for such cyclizations.

Formation of Coordination Complexes with Metal Ions

Phenolic compounds, especially those with additional donor atoms like the nitrogen in the amino group (after reduction) or the oxygen atoms of the nitro group, can act as ligands to form coordination complexes with various metal ions. For example, chitosan (B1678972) derivatives with functionalities similar to those that could be derived from this compound have been studied for their copper chelation capacity. researchgate.net The formation of such complexes can be a key step in certain catalytic processes, where a metal salt can catalyze reactions like the oxidation of intermediates. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

FTIR spectroscopy works by measuring how the molecule absorbs infrared radiation, which in turn excites molecular vibrations like stretching and bending. Analyzing the FTIR spectrum of 3-Chloro-2-methyl-6-nitrophenol confirms its functional groups. The observed vibrational frequencies correspond to specific types of vibrations within the molecule.

Key vibrational bands for nitrophenol derivatives have been identified. researchgate.net For instance, a prominent and broad band in the 3200-3400 cm⁻¹ range signifies the O-H stretching of the phenol's hydroxyl group. The asymmetric and symmetric stretches of the nitro group (NO₂) typically appear near 1530 cm⁻¹ and 1340 cm⁻¹, respectively. The C-Cl stretch is usually found in the fingerprint region, below 800 cm⁻¹. Aromatic C-H and C=C stretching also produce characteristic bands. researchgate.net

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (methyl) | ~2950 |

| NO₂ Asymmetric Stretch | ~1530 |

| C=C Stretch (aromatic) | 1450-1600 |

| NO₂ Symmetric Stretch | ~1340 |

| C-O Stretch | ~1200 |

| C-Cl Stretch | < 800 |

This table is generated based on typical vibrational frequencies for the functional groups present.

Raman spectroscopy offers data that complements FTIR analysis. nsf.gov It is based on the inelastic scattering of monochromatic light, typically from a laser. The Raman spectrum also indicates the vibrational modes of a molecule. nsf.govresearchgate.net While FTIR is more effective for polar functional groups, Raman spectroscopy often excels in analyzing non-polar bonds and symmetrical vibrations. nsf.govspectroscopyonline.com

In the Raman spectrum of a substituted nitrophenol, the symmetric stretching of the nitro group is expected to produce a strong, clear band. spectroscopyonline.com Aromatic ring vibrations also result in significant peaks. spectroscopyonline.com Using both FTIR and Raman data allows for a more thorough assignment of vibrational modes and a stronger confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for mapping the covalent structure of organic molecules. By examining the magnetic properties of atomic nuclei, NMR provides extensive information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts of protons in this compound are affected by the electron-withdrawing and electron-donating properties of the substituents on the aromatic ring.

The ¹H NMR spectrum of this compound is expected to display separate signals for the phenolic proton (OH), the aromatic protons, and the methyl protons. The signal for the phenolic proton is usually broad, and its chemical shift can change based on the solvent and concentration. The aromatic protons will appear as doublets in the aromatic region, with their specific shifts influenced by the chloro, methyl, and nitro groups. The methyl protons will show up as a singlet, typically in the more upfield region of the spectrum. For comparison, in similar substituted phenols like 3-methylphenol, the methyl singlet appears around 2.25 ppm. rsc.org In 4-chlorophenol (B41353), the aromatic protons are seen as doublets around 7.19 and 6.77 ppm. rsc.org

| Proton Type | Expected Chemical Shift (ppm) | Predicted Multiplicity |

| OH | 9-11 (Variable, Broad) | Singlet |

| Aromatic CH | 7.0-8.0 | Doublets |

| Methyl (CH₃) | 2.2-2.5 | Singlet |

This table is generated based on established chemical shift principles and data from analogous compounds. rsc.org

¹³C NMR spectroscopy provides details about the carbon backbone of a molecule. Each distinct carbon atom in this compound produces a unique signal in the ¹³C NMR spectrum. The chemical shifts of these signals indicate the hybridization and chemical environment of the carbon atoms.

The aromatic carbons will resonate in the downfield area of the spectrum (usually 110-160 ppm). The carbon attached to the hydroxyl group will be shifted further downfield due to the deshielding effect of the oxygen atom. The carbon bonded to the nitro group will also be significantly deshielded. The methyl carbon will appear in the upfield region of the spectrum. For reference, in p-nitrophenol, the carbon bearing the nitro group is at ~139.6 ppm, while the carbon with the hydroxyl group is at ~163.8 ppm. rsc.org In 3-methylphenol, the methyl carbon appears at 20.9 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (ppm) |

| C-OH | ~155-165 |

| C-NO₂ | ~140-150 |

| C-Cl | ~125-135 |

| Aromatic C-CH₃ | ~120-130 |

| Aromatic C-H | ~115-130 |

| Methyl (CH₃) | ~15-25 |

This table is generated based on established chemical shift principles and data from analogous compounds. rsc.orgrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key technique for determining a compound's molecular weight and gaining structural information from its fragmentation patterns. In this process, the molecule is ionized, and the resulting ions are sorted by their mass-to-charge ratio (m/z).

The mass spectrum of this compound will display a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 187.58 g/mol . nih.govnih.gov A characteristic feature will be an isotopic peak at M+2, with about one-third the intensity of the molecular ion peak, which confirms the presence of a single chlorine atom. miamioh.edu The fragmentation pattern offers further structural proof. Common fragmentation pathways include the loss of the nitro group (NO₂), the methyl group (CH₃), or the chlorine atom (Cl). miamioh.edulibretexts.org

| Ion | m/z (relative to ¹²C, ³⁵Cl) | Significance |

| [M]⁺ | 187 | Molecular Ion |

| [M+2]⁺ | 189 | Isotopic peak due to ³⁷Cl |

| [M-NO₂]⁺ | 141 | Loss of nitro group |

| [M-CH₃]⁺ | 172 | Loss of methyl group |

| [M-Cl]⁺ | 152 | Loss of chlorine atom |

This table is generated based on the compound's molecular formula and common fragmentation patterns. nih.govnih.govlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile compounds within a mixture. In the analysis of this compound, GC is first employed to separate the compound from any impurities or other components present in the sample. The separation is typically achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase based on their boiling points and polarity.

Following separation, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak and a characteristic fragmentation pattern. For this compound, the fragmentation would likely involve the loss of substituent groups such as the nitro (–NO₂) group, methyl (–CH₃) group, or chlorine (–Cl) atom, leading to a predictable set of fragment ions that confirm the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Samples

For samples that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This technique couples the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the context of analyzing this compound, reverse-phase HPLC would likely be used, where the compound is separated based on its hydrophobicity.

After elution from the LC column, the analyte enters the mass spectrometer, typically equipped with a soft ionization source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods ionize the molecule with minimal fragmentation, preserving the molecular ion. In the tandem mass spectrometry (MS/MS) setup, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the selected ion in a controlled manner, and the resulting product ions are analyzed. This two-stage mass analysis provides enhanced specificity and is crucial for quantitative studies in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound (C₇H₆ClNO₃), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental composition, a critical step in structural elucidation.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Monoisotopic Mass | 187.00362 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions. In the case of this compound, the presence of the phenolic ring and the nitro group, which are chromophores, results in characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the conjugation within the molecule and the presence of auxochromes (the hydroxyl, methyl, and chloro groups). Analysis of the UV-Vis spectrum can provide insights into the extent of π-electron delocalization and the electronic environment of the chromophoric system.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, structure, and various other properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. researchgate.net For 3-Chloro-2-methyl-6-nitrophenol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

The choice of functional, which approximates the exchange-correlation energy, is a critical aspect of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance between accuracy and computational cost. researchgate.netnih.gov Calculations would provide the ground-state energy of the molecule, from which thermodynamic properties like the enthalpy of formation could be derived.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-NO2 | 1.480 | ||

| C-OH | 1.360 | ||

| C-CH3 | 1.510 | ||

| C-C (aromatic) | 1.390 - 1.410 | ||

| C-O-H | 109.5 | ||

| O-N-O | 125.0 | ||

| Ring-C-Cl | 120.0 | ||

| Ring-C-NO2 | 119.5 | ||

| HO-C-C-C | 0.0 |

Note: This data is hypothetical and serves as an illustration of the type of information obtained from DFT geometry optimization.

Selection and Impact of Basis Sets in Computational Modeling

The accuracy of DFT calculations is also heavily dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For a molecule like this compound, which contains atoms with lone pairs and is part of a π-conjugated system, a well-chosen basis set is crucial.

Pople-style basis sets, such as 6-311++G(d,p), are commonly used for such systems. nih.gov Let's break down this notation:

6-311G : This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons.

++ : These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons far from the nucleus, which is relevant for anions and systems with lone pairs, like the oxygen and nitrogen atoms in this compound.

(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals, which is necessary to accurately describe chemical bonding.

The selection of a larger and more flexible basis set generally leads to more accurate results but at a higher computational expense. nih.gov

Electronic Structure Analysis

Once the geometry of this compound is optimized, further analyses can be performed to understand its electronic properties in detail.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

HOMO : This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. The electron-withdrawing nitro group would significantly lower the LUMO energy and localize it predominantly on the nitro group and the carbon atom to which it is attached. researchgate.netresearchgate.net

The HOMO-LUMO gap (the energy difference between these two orbitals) is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. wuxiapptec.com For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, chloro) groups would influence this gap.

Illustrative Frontier Orbital Energies for Substituted Phenols (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenol (B47542) | -5.80 | -0.50 | 5.30 |

| p-Nitrophenol | -6.50 | -2.10 | 4.40 |

| 2-Chlorophenol (B165306) | -6.00 | -0.80 | 5.20 |

| This compound | -6.70 | -2.50 | 4.20 |

Note: This data is hypothetical and for illustrative purposes to show expected trends based on substituent effects.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential.

Red regions : These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be found around the oxygen atoms of the nitro and hydroxyl groups. imist.ma

Blue regions : These represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential.

Green regions : These are areas of neutral potential.

The MEP map for this compound would provide valuable insights into its intermolecular interactions and reactive sites. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be particularly useful for quantifying:

Hyperconjugative interactions : These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. A key interaction would be the delocalization of the lone pair electrons of the hydroxyl oxygen and the nitro group oxygens into the π* anti-bonding orbitals of the benzene (B151609) ring.

Charge transfer : NBO analysis can quantify the extent of electron donation and withdrawal by the various substituents (–OH, –CH₃, –Cl, –NO₂) and their effect on the electron density of the aromatic ring. acs.org

Illustrative NBO Analysis Results for this compound (Hypothetical Data)

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| LP(O) -> π(C-C) of ring | ~ 20-30 |

| LP(N) -> π(O-C) of ring | ~ 5-10 |

| σ(C-H of CH3) -> π(C-C) of ring | ~ 1-2 |

| LP(Cl) -> σ(C-C) of ring | ~ 0.5-1.5 |

Note: This data is hypothetical and for illustrative purposes. LP denotes a lone pair, and π and σ* denote anti-bonding orbitals.*

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. These methods allow for the simulation of various spectra, providing insights into molecular structure and bonding.

Computational Simulation of Vibrational Spectra (IR and Raman)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the vibrational frequencies of molecules. These calculations can predict the infrared (IR) and Raman spectra, which arise from the vibrations of atoms within the molecule. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations of functional groups like C-Cl, C-N, N=O, O-H, and C-H.

Data Table:

A data table comparing theoretical and experimental vibrational frequencies for this compound cannot be provided, as no published studies containing this specific analysis were found.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules in solution. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in the experimental NMR spectrum to specific atoms in the molecule and can help in confirming the correct structure.

Data Table:

Specific theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method predicts the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations (e.g., n→π* or π→π* transitions). Studies on related molecules like o-nitrophenol have utilized TD-DFT to assess excited state properties. acs.org

Data Table:

A data table of calculated electronic transition energies, oscillator strengths, and corresponding experimental absorption maxima for this compound could not be compiled due to the absence of relevant published research.

Global and Local Chemical Reactivity Descriptors

DFT calculations can also provide valuable information about the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (HOMO and LUMO) and related electronic properties.

Analysis of Chemical Potential, Hardness, and Electrophilicity Index

Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). These descriptors include:

Chemical Potential (μ): A measure of the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of the ability of a molecule to accept electrons.

Data Table:

A table of calculated global reactivity descriptors for this compound is not available in the existing literature.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) and the potential existence of different structural isomers (tautomers) are critical to a molecule's properties and reactivity.

Conformational Analysis: For a molecule like this compound, conformational analysis would involve studying the rotation around single bonds, particularly the orientation of the hydroxyl and nitro groups relative to the methyl and chloro substituents. Computational methods can be used to determine the relative energies of different conformers and identify the most stable (lowest energy) conformation.

Tautomerism Studies: Tautomerism involves the migration of a proton, and for nitrophenols, the potential for nitro-aci tautomerism exists, where a proton from the hydroxyl group moves to one of the oxygen atoms of the nitro group. Quantum chemical calculations can predict the relative stabilities of the phenol and aci-nitro tautomers, indicating which form is likely to predominate.

No specific conformational analysis or tautomerism studies for this compound have been reported in the searched scientific literature.

Investigation of Nonlinear Optical (NLO) Properties

Extensive research into the nonlinear optical (NLO) properties of the specific chemical compound this compound through computational and theoretical chemistry studies has not been identified in the current body of scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the NLO properties of various organic molecules, specific research applying these methods to this compound is not presently available.

The study of NLO properties in similar molecules, such as other nitrophenol derivatives and related aromatic compounds, is an active area of research. These investigations typically involve the calculation of molecular parameters like dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) to predict a material's potential for NLO applications. For instance, studies on related compounds have utilized DFT with various basis sets to determine these properties and understand structure-property relationships. uobasrah.edu.iqresearchgate.netnih.govresearchgate.net However, without specific studies on this compound, no data tables or detailed research findings regarding its NLO characteristics can be presented.

Further theoretical investigations are required to elucidate the NLO behavior of this compound and to determine its potential for use in optical and photonic technologies. Such studies would provide valuable insights into its electronic structure and how the specific arrangement of chloro, methyl, and nitro functional groups on the phenol ring influences its hyperpolarizability.

Environmental Fate, Transport, and Degradation Mechanisms

Environmental Occurrence and Pathways of Release for Nitrophenols

Nitrophenols, including 3-Chloro-2-methyl-6-nitrophenol, enter the environment through several channels, primarily linked to human activities. Their presence in the atmosphere, water, and soil is a consequence of both direct and indirect release mechanisms.

Atmospheric Formation via Photochemical Reactions

Nitrophenols can form in the atmosphere through photochemical reactions involving aromatic compounds and nitrogen oxides. cdc.gov These precursor aromatic compounds often originate from anthropogenic sources. cdc.gov For instance, nitrophenols can be generated from the oxidation of phenols in environments with high nitrogen oxide (NOx) concentrations, as well as from the combustion of fossil fuels and biomass. rsc.org Vehicle exhaust is another notable source, where thermal reactions between fuel and nitrogen oxides can produce nitrophenols. cdc.gov Studies have shown that nitrophenols can be formed from the atmospheric photochemical reactions of nitrobenzene, aromatic hydrocarbons like benzene (B151609) and toluene, and bromobenzene. cdc.gov

The photolysis of nitrophenols in the atmosphere is a significant process. It can lead to the formation of nitrous acid (HONO), a key player in atmospheric chemistry that influences the concentrations of hydroxyl radicals (OH•), ozone (O3), and secondary organic aerosols (SOAs). rsc.orgrsc.org The photolysis of 2-nitrophenol (B165410), for example, has been observed to yield significant amounts of secondary organic aerosols. mdpi.com

Industrial Effluents and Agricultural Runoff as Sources of Contamination

Industrial activities are a primary source of nitrophenol contamination. jebas.orgresearchgate.net These compounds are used as intermediates in the production of a wide range of products, including dyes, pigments, pharmaceuticals, rubber chemicals, and pesticides. cdc.govllojibwe.org Consequently, effluents from manufacturing and processing plants can release nitrophenols into water bodies. cdc.govepa.gov For example, 4-nitrophenol (B140041) has been detected in the waste lagoon water of a chemical plant. epa.gov

Agricultural practices also contribute to nitrophenol pollution. Certain pesticides, such as parathion (B1678463), can degrade into 4-nitrophenol in the environment. llojibwe.orgnih.gov This degradation can occur through hydrolysis or photocatalysis. cdc.gov Runoff from agricultural areas where these pesticides are used can therefore introduce nitrophenols into surrounding water systems. cdc.gov

Abiotic Environmental Transformation Processes

Once released into the environment, this compound and other nitrophenols are subject to various non-biological transformation processes. These abiotic reactions, primarily driven by light and water, play a crucial role in their environmental fate.

Photolysis in Aqueous and Atmospheric Systems

Photolysis, or the breakdown of compounds by light, is a key degradation pathway for nitrophenols in both water and the atmosphere. cdc.gov In aqueous environments, the rate of photolysis is generally higher in near-surface waters where sunlight penetration is greatest. cdc.gov The half-life of nitrophenols in freshwater due to photolysis can range from one to eight days. cdc.gov

In the atmosphere, nitrophenols can absorb sunlight, leading to their dissociation. rsc.org This process can be a source of nitrous acid (HONO), particularly during the daytime. rsc.orgrsc.org The photolysis of nitrophenols on the surface of atmospheric particulates is also a significant transformation pathway, which can be induced by visible light. nih.gov Quantum mechanical calculations have shown that both 2-nitrophenol and 4-nitrophenol can readily dissociate under the influence of light in both gaseous and aqueous phases. rsc.org

Chemical Hydrolysis in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. While some nitrophenols are stable in neutral, acidic, or alkaline solutions, hydrolysis can still be a relevant transformation process under certain environmental conditions. oecd.org For example, the organophosphate insecticide methyl parathion can be degraded to 4-nitrophenol through hydrolysis. cdc.gov The rate of hydrolysis is influenced by factors such as pH and temperature. tidjma.tn

Biotic Degradation Processes and Bioremediation Potential

The breakdown of nitrophenols by living organisms, particularly microorganisms, is a critical component of their environmental degradation. This process, known as biodegradation, offers potential for the remediation of contaminated sites.

The nitro group present in nitrophenols makes them relatively resistant to degradation. jebas.orgresearchgate.net However, a variety of microorganisms have demonstrated the ability to degrade these compounds. jebas.org Bacteria are considered to be particularly effective in the bioremediation of nitrophenols. jebas.orgresearchgate.net Several bacterial species, including those from the genera Pseudomonas, Arthrobacter, Bacillus, and Rhodococcus, can utilize nitrophenols as a source of carbon and energy. nih.gov

The biodegradation of p-nitrophenol, for instance, has been shown to proceed through a pathway involving the formation of hydroquinone (B1673460). nih.gov Engineered strains of bacteria, such as Escherichia coli, have been developed to enhance the degradation of p-nitrophenol by introducing specific metabolic pathways. nih.gov While microbial bioremediation is a promising approach, its effectiveness can be limited by the high toxicity of nitrophenols to many microorganisms, especially at high concentrations. oup.com Research is ongoing to develop more robust microbial consortia and advanced techniques to improve the efficiency of bioremediation for nitrophenol-contaminated environments. jebas.orgresearchgate.net

Microbial Degradation Pathways in Aerobic and Anaerobic Conditions

The microbial breakdown of substituted phenols is a critical process for their removal from the environment. Bacteria and other microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon and energy. researchgate.net The degradation of a molecule like this compound would involve initial attacks on its functional groups—the nitro group, the chlorine atom, and the methyl group—followed by the cleavage of the aromatic ring.

The initial step in the aerobic biodegradation of many nitrophenols is often denitration, the removal of the nitro group. This can occur through two primary mechanisms:

Oxidative Denitration: A monooxygenase enzyme hydroxylates the aromatic ring, which leads to the release of the nitro group as nitrite (B80452) (NO₂⁻). For instance, in the degradation of p-nitrophenol (PNP), a monooxygenase converts PNP into benzoquinone, which is then reduced to hydroquinone. asm.org A similar initial oxidative attack is seen in the degradation of 3-methyl-4-nitrophenol (B363926) (3M4NP) by Burkholderia sp. strain SJ98, where a PNP 4-monooxygenase (PnpA) catalyzes the conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ). frontiersin.org

Reductive Denitration: Under anaerobic conditions, the nitro group is typically reduced sequentially to a nitroso group, then to a hydroxylamino group, and finally to an amino group. ethz.ch For example, the anaerobic degradation of 3-nitrophenol (B1666305) by Ralstonia eutropha JMP 134 involves the initial reduction of the nitro group to form a hydroxylamino derivative. ethz.ch This amino-substituted phenol (B47542) can then undergo further degradation.

For this compound, an initial oxidative step would likely form 3-chloro-2-methyl-1,4-benzoquinone or a similar hydroxylated intermediate, releasing the nitro group.

The removal of chlorine from the aromatic ring, or dehalogenation, is a key step in detoxifying chlorinated pollutants. This can be achieved through several enzymatic reactions:

Reductive Dehalogenation: This process involves the replacement of a chlorine atom with a hydrogen atom. It is a common mechanism under anaerobic conditions. In the degradation of 2-chloro-3-nitrophenol (B183055) by Burkholderia sp. SJ98, the compound is reductively dehalogenated to 3-nitrophenol.

Oxygenolytic Dehalogenation: An oxygenase enzyme incorporates one or both atoms of molecular oxygen (O₂) into the substrate, leading to the removal of the halogen. For example, the degradation of pentachlorophenol (B1679276) (PCP) by Sphingomonas chlorophenolicum is initiated by a PCP-4-monooxygenase that hydroxylates the ring and removes a chlorine atom.

Hydrolytic Dehalogenation: A hydrolase enzyme uses a water molecule to cleave the carbon-halogen bond, replacing the halogen with a hydroxyl group. nih.gov This mechanism has been observed in the degradation of compounds like 4-chlorobenzoate (B1228818) by Pseudomonas sp. strain CBS3, where a 4-chlorobenzoate:CoA ligase-dehalogenase is involved. nih.gov

In the case of this compound, degradation could proceed via an initial oxygenolytic or hydrolytic removal of the chlorine atom, or a reductive removal under anaerobic conditions, depending on the specific microbial consortium and environmental conditions.

Following initial modifications, the resulting dihydroxyaromatic intermediate is primed for the cleavage of the benzene ring. This is a critical step that breaks down the stable aromatic system. The two most common pathways are named after their key intermediates:

Hydroquinone Pathway: This pathway is prevalent in Gram-negative bacteria degrading p-nitrophenol (PNP). nih.gov The pathway typically involves the oxidative removal of the nitro group to form hydroquinone. The hydroquinone is then cleaved by a dioxygenase enzyme. For example, Pseudomonas sp. 1-7 utilizes this pathway where hydroquinone is converted to maleylacetate. nih.govresearchgate.net In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. SJ98, the intermediate methylhydroquinone (B43894) (MHQ) is formed and subsequently cleaved. frontiersin.org

Nitrocatechol Pathway: This pathway is common in Gram-positive bacteria. nih.gov It involves the initial hydroxylation of the nitrophenol to form a nitrocatechol intermediate. For example, Arthrobacter sp. JS443 degrades PNP via 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. nih.gov The nitro group is then removed from this intermediate, yielding benzenetriol, which undergoes ring cleavage. Interestingly, some Gram-negative bacteria like Burkholderia sp. SJ98 have also been shown to utilize a nitrocatechol pathway for PNP degradation. nih.govacs.org

Given its structure, this compound degradation would likely converge on a substituted hydroquinone or catechol intermediate (e.g., 3-chloro-2-methyl-hydroquinone or 3-chloro-2-methyl-catechol) before ring fission occurs.

Identification and Characterization of Nitrophenol-Degrading Microorganisms and Enzyme Systems

A wide array of microorganisms capable of degrading nitrophenols and their halogenated derivatives have been isolated from contaminated environments. These microbes possess specialized enzyme systems to carry out the detoxification and mineralization of these compounds.

| Microorganism | Degraded Compound(s) | Key Enzyme(s)/Pathway | Reference(s) |

| Burkholderia sp. SJ98 | p-Nitrophenol, 2-Chloro-4-nitrophenol, 3-Methyl-4-nitrophenol | PNP 4-monooxygenase (PnpA), Benzoquinone Reductase (PnpB), Hydroquinone and Nitrocatechol Pathways | frontiersin.orgnih.gov |

| Pseudomonas sp. 1-7 | p-Nitrophenol | PNP 4-monooxygenase, Hydroquinone 1,2-dioxygenase, Utilizes both Hydroquinone and Nitrocatechol pathways | nih.gov |

| Arthrobacter sp. JS443 | p-Nitrophenol | Monooxygenase, Nitrocatechol/Benzenetriol Pathway | nih.gov |

| Rhodococcus sp. 21391 | p-Nitrophenol, Halogenated Phenols | Two-component p-nitrophenol monooxygenase (RsNcpAB), Benzenetriol Pathway | nih.gov |

| Moraxella sp. | p-Nitrophenol | Monooxygenase, Hydroquinone Pathway | asm.org |

| Rhodococcus opacus | 2-Chlorophenol (B165306) | Chlorocatechol-1,2-dioxygenase, Modified ortho-cleavage pathway | |

| Pseudomonas putida | 3-Nitrophenol | Reduction of nitro group | ethz.ch |

The enzymes involved are often broad-specificity, allowing a single organism to degrade multiple related pollutants. For example, the enzyme system in Burkholderia sp. SJ98 can act on p-nitrophenol as well as its chlorinated and methylated derivatives. frontiersin.org The key enzymes initiating the attack are typically monooxygenases, which require cofactors like NADPH, and dioxygenases that carry out ring cleavage. asm.orgnih.gov

Fungal Bioremediation (Mycodegradation) of Halogenated Nitrophenols

Fungi, particularly white-rot fungi, are potent degraders of a wide range of recalcitrant organic pollutants, including chlorinated phenols. nih.gov Their effectiveness stems from the secretion of powerful, non-specific extracellular enzymes.

Key features of mycodegradation include:

Extracellular Ligninolytic Enzymes: White-rot fungi such as Phanerochaete chrysosporium and Trametes versicolor produce enzymes like Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase. biorxiv.org These enzymes generate highly reactive free radicals that can attack a broad spectrum of pollutants non-specifically. biorxiv.org

Broad Substrate Specificity: The non-specific nature of these enzymes allows them to degrade complex mixtures of pollutants. Studies have shown the successful degradation of 2,4-dichlorophenol, 2,4,6-trichlorophenol, and pentachlorophenol by the white-rot fungus Anthracophyllum discolor. nih.gov

Biosorption: In addition to degradation, fungal biomass can adsorb pollutants, removing them from the aqueous phase. nih.gov

The degradation of this compound by fungi would likely be initiated by these powerful oxidative enzymes, leading to dechlorination, denitration, and eventual ring cleavage. For example, Aspergillus niger has been reported to degrade the herbicide 2,4-D, a chlorinated phenoxyacetic acid. nih.gov

Advanced Oxidation Processes (AOPs) for Remediation of Nitrophenol Contamination

Advanced Oxidation Processes (AOPs) are chemical treatment methods designed to remove persistent organic pollutants through oxidation by highly reactive species, primarily the hydroxyl radical (•OH). mdpi.com AOPs are effective for treating water contaminated with nitrophenols and chlorophenols when biological methods are too slow or ineffective.

Common AOPs include:

Ozonation (O₃): Ozone can directly oxidize phenols or decompose to form •OH radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates •OH radicals.

Fenton and Photo-Fenton: The reaction between ferrous iron (Fe²⁺) and H₂O₂ (Fenton's reagent) produces •OH radicals. This process can be enhanced with UV light (photo-Fenton).

Sulfate (B86663) Radical-Based AOPs (SR-AOPs): Activation of persulfate (S₂O₈²⁻) by heat, UV, or transition metals generates the sulfate radical (SO₄•⁻), another powerful oxidant.

Studies on 4-nitrophenol and 4-chlorophenol (B41353) have shown that AOPs combining ozone and UV radiation are highly efficient at degrading the parent compound and reducing the total organic carbon (TOC). nih.gov However, it is important to note that AOPs can sometimes lead to the formation of toxic byproducts. For instance, the oxidation of 2-chlorophenol in the presence of nitrite using SR-AOPs can form other toxic chloronitrophenols. researchgate.net Therefore, the application of AOPs requires careful optimization to ensure complete mineralization of the target pollutant.

| AOP Method | Target Pollutant(s) | Key Reactive Species | Noteworthy Findings | Reference(s) |

| O₃, UV/O₃, TiO₂/UV | Phenol, 4-Nitrophenol, 4-Chlorophenol | •OH, O₃ | Combinations of ozone and UV radiation showed the best efficiency for pollutant and TOC removal. | nih.gov |

| UV/HOCl | 4-Nitrophenol | •OH, Cl• | Significantly more effective than UV or HOCl alone; however, can produce chlorinated byproducts. | mdpi.com |

| Sulfate Radical-AOP | 2-Chlorophenol (in presence of nitrite) | SO₄•⁻ | Can lead to the formation of toxic chloronitrophenol byproducts. | researchgate.net |

| Aqueous OH reaction | 4-Nitrophenol | •OH | Reaction leads to the formation of intermediates like 4-nitrocatechol and hydroquinone. | copernicus.org |

Ozonation-Based Degradation Technologies

Ozonation is an advanced oxidation process (AOP) that utilizes the strong oxidizing potential of ozone (O₃) to break down refractory organic pollutants in water. The degradation of nitrophenolic compounds by ozone can occur through two primary pathways: direct oxidation by molecular ozone and indirect oxidation by highly reactive hydroxyl radicals (•OH) generated from ozone decomposition in water. rsc.org The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the presence of other water matrix components. rsc.orgnih.gov

The reaction mechanism for the ozonation of substituted phenols, including those with nitro and chloro groups, generally involves an electrophilic attack by ozone on the aromatic ring. For compounds similar to this compound, such as p-nitrophenol, the initial attack often occurs at the positions activated by the hydroxyl group, leading to the formation of hydroxylated intermediates. mdpi.com The presence of a nitro group, which is an electron-withdrawing group, can influence the reaction rate and pathway. Studies on nitrophenols have shown that the degradation rate increases with increasing pH, which is attributed to the enhanced generation of hydroxyl radicals at higher pH values. nih.gov

| Parameter | Observation for Structurally Similar Compounds | Reference |

| Primary Oxidants | Molecular Ozone (O₃), Hydroxyl Radicals (•OH) | rsc.org |

| Effect of pH | Degradation rate increases with increasing pH. | nih.gov |

| Reaction Initiation | Electrophilic attack on the aromatic ring. | mdpi.com |

| Common Intermediates | Hydroxylated aromatics, quinones, carboxylic acids. | mdpi.comnih.gov |

| Mineralization Products | CO₂, H₂O, Cl⁻, NO₃⁻ | nih.gov |

Photocatalytic Degradation Processes

Photocatalytic degradation is another prominent AOP that employs semiconductor photocatalysts, most commonly titanium dioxide (TiO₂), to degrade organic pollutants under irradiation with a suitable light source (e.g., UV or visible light). When the photocatalyst absorbs photons with energy equal to or greater than its bandgap, electron-hole pairs (e⁻/h⁺) are generated. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can directly oxidize organic molecules or react with water to produce hydroxyl radicals (•OH), while electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•), which can further lead to the formation of other reactive oxygen species (ROS).

The photocatalytic degradation of nitrophenols, such as p-nitrophenol, has been extensively studied. The process is effective in breaking down the aromatic structure and achieving complete mineralization. mdpi.com The degradation rate is influenced by several factors, including the type and morphology of the photocatalyst, the initial concentration of the pollutant, the pH of the solution, and the light intensity. nih.gov For instance, doping TiO₂ with non-metals like carbon and nitrogen has been shown to enhance its photocatalytic activity under simulated sunlight for the degradation of 4-nitrophenol. nih.gov

The degradation pathway of substituted phenols in photocatalysis often involves initial attack by hydroxyl radicals. For chlorophenols, this leads to the formation of hydroxylated and dehalogenated intermediates. jeeng.netresearchgate.net In the case of nitrophenols, intermediates such as hydroquinone and benzoquinone have been identified. nih.gov A study on the photocatalytic degradation of a mixture of chlorophenol and nitrophenol indicated that the degradation rates of both compounds were reduced in the mixture due to competition for active sites on the catalyst surface. researchgate.net For 2-methyl-4-nitrophenol, a structural isomer, photolysis on a TiO₂ surface under visible light has been observed, highlighting the role of the photocatalyst in enabling degradation under less energetic light conditions. nih.gov

| Parameter | Observation for Structurally Similar Compounds | Reference |

| Primary Reactive Species | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•), Photogenerated Holes (h⁺) | mdpi.com |

| Common Photocatalyst | Titanium Dioxide (TiO₂) and its modifications. | nih.govjeeng.netresearchgate.net |

| Influencing Factors | Catalyst type, pH, initial concentration, light intensity. | nih.gov |

| Common Intermediates | Hydroquinone, benzoquinone, hydroxylated derivatives. | nih.gov |

| Degradation Kinetics | Often follows pseudo-first-order kinetics. | nih.gov |

Sulfate Radical-Based Advanced Oxidation Processes (SR-AOPs)

Sulfate radical-based advanced oxidation processes (SR-AOPs) have emerged as a powerful technology for the degradation of persistent organic pollutants. These processes rely on the generation of the sulfate radical (SO₄⁻•), a strong oxidant with a high redox potential. Sulfate radicals can be generated by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) using methods such as heat, UV radiation, or transition metal catalysis. nih.govfrontiersin.org SR-AOPs are effective over a wide pH range and have a longer half-life compared to hydroxyl radicals, which can be advantageous in certain water matrices. frontiersin.org

The reaction of sulfate radicals with phenolic compounds typically proceeds via electron transfer to form a phenoxyl radical. fao.org Studies on the degradation of nitrophenols by SR-AOPs have shown high degradation efficiencies. mdpi.comfao.org However, the reaction can also lead to the formation of more complex and potentially toxic byproducts through nitration and coupling reactions. For example, the oxidation of nitrophenols can result in the formation of polynitrophenols and nitrated biphenyls. fao.org

In the context of chlorinated nitrophenols, such as 4-chloro-2-nitrophenol (B165678), SR-AOPs have been shown to effectively degrade the parent compound. The process involves both dechlorination and denitration, leading to the formation of chloride and nitrate (B79036) ions. nih.gov However, re-chlorination has also been observed, resulting in the formation of polychlorinated phenols. nih.gov The degradation of 2-chlorophenol by persulfate has been shown to be effective, with the rate being influenced by pH, temperature, and the presence of metal activators like Fe²⁺. jeeng.netresearchgate.net The formation of nitrophenolic byproducts during SR-AOPs and their subsequent fate is a critical consideration, as these byproducts may be resistant to further treatment and potentially form more hazardous compounds during disinfection processes like chlorination. nih.govresearchgate.net

| Parameter | Observation for Structurally Similar Compounds | Reference |

| Primary Oxidant | Sulfate Radical (SO₄⁻•) | nih.govfrontiersin.org |

| Activation Methods | Heat, UV, Transition Metals (e.g., Fe²⁺, Co²⁺) | jeeng.netnih.govfrontiersin.orgnih.gov |

| Reaction Mechanism | Electron transfer, formation of phenoxyl radicals. | fao.org |

| Potential Byproducts | Polynitrophenols, nitrated biphenyls, polychlorinated phenols. | fao.orgnih.gov |

| Degradation Products | Chloride ions, nitrate ions, smaller organic acids. | nih.gov |

Industrial and Specialty Chemical Applications Non Medical

Role as Key Chemical Intermediates in Organic Synthesis

3-Chloro-2-methyl-6-nitrophenol is a versatile precursor in organic synthesis, primarily owing to the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, paving the way for the synthesis of a wide range of substituted anilines. These anilines are, in turn, crucial intermediates for various downstream products.

The presence of the chloro and methyl groups on the aromatic ring further influences the regioselectivity of subsequent reactions, allowing for the targeted synthesis of complex molecules. The phenolic hydroxyl group also offers a site for etherification and esterification reactions, expanding the repertoire of possible derivatives.

A significant application of related chlorinated nitrophenols is in the synthesis of aminophenols. For example, a patented process describes the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols, which are subsequently reduced to the corresponding 2,4-dichloro-3-alkyl-6-aminophenols. wikipedia.org These aminophenols are valuable intermediates in the production of specialty chemicals.

Applications in the Production of Dyes and Pigments

While direct patent literature for the use of this compound in dye and pigment synthesis is not abundant, the general class of nitrophenols and their amino derivatives are well-established precursors in the coloration industry. The reduction of the nitro group to an amino group in this compound would yield 6-amino-3-chloro-2-methylphenol (B13291637). This resulting aminophenol can serve as a diazo component or a coupling component in the synthesis of azo dyes.

Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants. The specific substituents on the aromatic rings of the diazo and coupling components determine the final color and properties of the dye. The chloro, methyl, and hydroxyl groups on the 6-amino-3-chloro-2-methylphenol intermediate would influence the resulting dye's shade, fastness, and affinity for different fibers.

Furthermore, related aminophenol derivatives have been noted for their use in hair dye formulations. For instance, 2-amino-6-chloro-4-nitrophenol (B3029376) derivatives are used in oxidative hair coloring systems, indicating the potential for similarly structured compounds within this application space.

Use in the Manufacturing of Specialty Chemicals and Agrochemicals

The role of this compound as an intermediate extends to the production of various specialty chemicals, including those used in photography and agriculture.

One notable application is in the synthesis of photographic couplers. A patented process details the use of 2,4-dichloro-3-alkyl-6-aminophenols, derived from their nitrophenol precursors, as intermediates for cyan couplers in photographic papers. wikipedia.org This highlights the utility of chlorinated nitrophenols in creating specialized molecules for high-tech applications.

In the agrochemical sector, related chloro-methyl-aniline derivatives are crucial for the synthesis of certain herbicides. For instance, 3-chloro-2-methylaniline, which could potentially be synthesized from this compound through reduction and dehalogenation steps, is a known intermediate for the quinoline (B57606) carboxylic acid class of herbicides. These herbicides are effective in controlling a variety of weeds in crops.

The following table summarizes the key intermediates and their potential applications derived from this compound:

| Precursor Compound | Potential Intermediate | Application Area |

| This compound | 6-Amino-3-chloro-2-methylphenol | Dyes, Specialty Chemicals |

| This compound | 3-Chloro-2-methylaniline | Agrochemicals (Herbicides) |

| 2,4-Dichloro-3-alkyl-6-nitrophenols | 2,4-Dichloro-3-alkyl-6-aminophenols | Photographic Couplers wikipedia.org |

Exploration in Material Science for Electronic and Optoelectronic Materials

The exploration of organic molecules for applications in material science, particularly in electronics and optoelectronics, is a rapidly growing field. While specific research on this compound in this area is limited, the structural motifs present in the molecule suggest potential avenues for investigation.

Conductive polymers, for instance, are organic materials that can conduct electricity. ekb.egresearchgate.net The synthesis of these polymers often involves the polymerization of aromatic monomers. Derivatives of this compound, particularly after modification of its functional groups, could potentially be explored as monomers for novel conductive polymers. The presence of heteroatoms like chlorine and oxygen, along with the aromatic system, could influence the electronic properties of the resulting polymer.

Furthermore, organic molecules with specific chromophores are investigated for their non-linear optical (NLO) properties, which are crucial for optoelectronic devices. The combination of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro, chloro) groups on the aromatic ring of this compound could give rise to interesting NLO properties in its derivatives, making it a candidate for further research in this domain.

The following table outlines potential research directions for this compound in material science:

| Area of Material Science | Potential Application | Rationale |

| Conductive Polymers | Monomer for synthesis | Aromatic structure with heteroatoms could influence electronic properties. ekb.egresearchgate.net |

| Optoelectronic Materials | Non-linear optical materials | Combination of electron-donating and -withdrawing groups may lead to desirable NLO properties. |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of chloronitrated phenols often involves multi-step processes that can be resource-intensive and generate hazardous waste. Current research is shifting towards greener and more efficient synthetic routes. One promising area is the adoption of continuous-flow chemistry. This approach offers superior control over reaction parameters, enhances safety, particularly when handling highly energetic intermediates, and can lead to higher yields compared to conventional batch processes. rsc.org The principles of atom economy and the reduction of chromatographic purification steps are central to these modern methodologies. rsc.org

Future research will likely focus on developing novel, metal-free catalytic systems to replace harsher reagents. For instance, the nitration of phenolic compounds is a critical step. While historical methods, such as the one described by Zincke for the nitration of 4-chloro-2-methyl-phenol, are effective, they often use strong acids and can lead to isomeric mixtures. google.com Research into regioselective nitration using milder agents is a key objective. Similarly, exploring alternative solvents and energy sources, such as microwave or ultrasonic irradiation, could significantly reduce the environmental footprint of synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor, represents another avenue for improving efficiency and sustainability. rsc.org